molecular formula C8H10N2O2 B181198 N-Ethyl-4-nitroaniline CAS No. 3665-80-3

N-Ethyl-4-nitroaniline

Cat. No.: B181198
CAS No.: 3665-80-3
M. Wt: 166.18 g/mol
InChI Key: XBNNLAWQCMDISJ-UHFFFAOYSA-N
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Description

N-Ethyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of N-ethyl aniline. The process typically includes the following steps:

    Nitration: N-ethyl aniline is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position.

    Purification: The resulting product is then purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

N-Ethyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin and hydrochloric acid.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogens can lead to the formation of halogenated derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a catalyst, tin and hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Reduction: N-ethyl-4-phenylenediamine.

    Substitution: Halogenated this compound derivatives.

    Oxidation: N-ethyl-4-nitrosoaniline, this compound derivatives.

Scientific Research Applications

N-Ethyl-4-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

N-Ethyl-4-nitroaniline can be compared with other nitroaniline derivatives, such as:

    N-Methyl-4-nitroaniline: Similar structure but with a methyl group instead of an ethyl group. It has different physical and chemical properties due to the smaller alkyl group.

    4-Nitroaniline: Lacks the ethyl group, making it less lipophilic and potentially less effective in certain applications.

    N-Ethyl-2-nitroaniline: The nitro group is at the ortho position, leading to different reactivity and applications.

This compound is unique due to the combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-ethyl-4-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-2-9-7-3-5-8(6-4-7)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
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InChI Key

XBNNLAWQCMDISJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C8H10N2O2
Record name N-ETHYL-4-NITROANILINE
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DSSTOX Substance ID

DTXSID3063124
Record name N-Ethyl-p-nitroaniline
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Molecular Weight

166.18 g/mol
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Physical Description

N-ethyl-4-nitroaniline appears as yellow crystals with blue-violet luster (from ethanol) or purple-black crystalline solid. (NTP, 1992)
Record name N-ETHYL-4-NITROANILINE
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Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

3665-80-3
Record name N-ETHYL-4-NITROANILINE
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Record name N-Ethyl-4-nitroaniline
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Record name Benzenamine, N-ethyl-4-nitro-
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Melting Point

205 °F (NTP, 1992)
Record name N-ETHYL-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Ethyl-4-nitroaniline in the context of propellant stabilizer research?

A1: While the paper doesn't directly investigate the application of this compound as a propellant stabilizer itself, it focuses on developing synthetic methods to produce various nitro and nitroso derivatives of common propellant stabilizers like diphenylamine (DPA) and ethyl centralite (EC) []. These derivatives, including this compound, are crucial for studying the degradation pathways and products of propellant stabilizers. Understanding these degradation products helps assess the long-term stability and safety of propellants used in ammunition and rocket motors.

Q2: What is the synthetic route described in the paper for producing this compound?

A2: The paper describes synthesizing N-nitroso-N-alkyl compounds, including N-nitroso-N-ethyl-4-nitroaniline, using nitrosyl acetate in acetic acid as the N-nitrosating agent []. Although the specific reaction conditions and detailed procedure for this compound are not explicitly provided, the paper emphasizes this method's effectiveness in achieving high yields.

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